Disperse Orange 29

Descripción general

Descripción

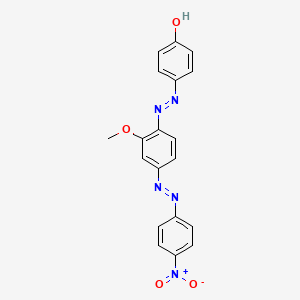

Disperse Orange 29: is an organic compound primarily used as a dye. It is known for its vibrant orange color and is commonly used in the textile industry for dyeing polyester and other synthetic fibers. The compound is characterized by its chemical formula C19H15N5O4 and a molecular weight of 377.35 g/mol . This compound is part of the disperse dye family, which are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Disperse Orange 29 is synthesized through a series of diazotization and coupling reactions. The process begins with the diazotization of p-nitroaniline , followed by coupling with o-anisidine . The resulting intermediate is then diazotized again and coupled with phenol to form the final product . The reaction conditions typically involve maintaining a pH below 0.89 during the first coupling reaction to achieve a yield of around 50%. an improved method involves forming a salt with o-anisidine and hydroxymethanesulfonic acid sodium salt before coupling, which increases the yield to 88% .

Industrial Production Methods: In industrial settings, the preparation of this compound involves stirring and dispersing the untreated dye filter cake in water to form a slurry. The pH is adjusted to above 9 using sodium hydroxide or sodium carbonate, followed by neutralization with sulfuric acid or hydrochloric acid. The mixture is then filtered, washed, and subjected to sand milling and color regulation before drying to obtain the final dye product .

Análisis De Reacciones Químicas

Types of Reactions: Disperse Orange 29 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized, leading to the breakdown of its azo bonds.

Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of aromatic amines.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like sulfuric acid and nitric acid.

Major Products Formed:

Oxidation: Leads to the formation of various carboxylic acids and nitro compounds.

Reduction: Produces aromatic amines such as and .

Substitution: Results in substituted aromatic compounds depending on the reagents used.

Aplicaciones Científicas De Investigación

Industrial Applications

-

Textile Dyeing :

- Usage : Primarily used for dyeing polyester and blended fabrics.

- Properties : Known for high lightfastness (AATCC 5), washing fastness (AATCC 1), and perspiration fastness (AATCC 1).

Fastness Property Rating (AATCC) Light Fastness 5 Washing Fastness 5 Perspiration Fastness 5 -

Plastics and Inks :

- Utilized in the production of colored plastics and inks due to its stability and vivid coloration.

Scientific Research Applications

Disperse Orange 29 serves as a model compound in various scientific studies:

- Environmental Impact Studies :

-

Biological Staining Techniques :

- Employed in microscopy as a staining agent to visualize cellular structures. Its photodynamic properties allow it to generate reactive oxygen species (ROS) upon light exposure, which can be harnessed for biological assays.

- Photodynamic Therapy Research :

Case Studies

-

Electrochemical Degradation Study :

- A study demonstrated effective degradation pathways for this compound using electrochemical methods, suggesting potential treatment processes that could mitigate environmental risks associated with azo dyes.

- Toxicological Assessments :

Mecanismo De Acción

The mechanism by which Disperse Orange 29 exerts its effects involves the interaction of its azo bonds with molecular targets. The compound’s vibrant color is due to the presence of conjugated double bonds, which absorb visible light. In biological systems, this compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) upon exposure to light. This photodynamic activity can cause oxidative damage to cellular structures, making it useful in photodynamic therapy .

Comparación Con Compuestos Similares

Disperse Orange 29 can be compared with other disperse dyes such as:

Disperse Orange 1: Similar in structure but with different substituents on the aromatic rings.

Disperse Red 9: An anthraquinone-based dye with different chromophoric properties.

Disperse Yellow 42: A yellow dye prepared by the reaction of aniline with 4-chloro-3-nitrobenzenesulfonyl chloride.

Uniqueness: this compound is unique due to its specific azo structure, which imparts a distinct orange color and specific photodynamic properties. Its ability to generate ROS upon light exposure makes it particularly useful in medical applications .

Actividad Biológica

Disperse Orange 29 (DO29) is a synthetic azo dye widely used in various applications, particularly in textiles. Its biological activity has garnered attention due to its potential environmental impacts and effects on human health. This article provides a detailed examination of the biological activity of this compound, including its toxicity, degradation, and potential applications in bioremediation.

Chemical Structure and Properties

This compound is characterized by its azo functional group, which is responsible for its vibrant color. The chemical structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 286.31 g/mol

The presence of the azo group (–N=N–) in its structure is significant for its reactivity and interaction with biological systems.

Human Health Effects

Research has indicated that exposure to this compound may lead to various health issues, particularly skin sensitization and allergic reactions. A study highlighted that individuals with a history of contact dermatitis showed increased sensitivity to this dye, suggesting a potential for cross-reactivity with other azo dyes .

Environmental Toxicity

This compound has been shown to exhibit toxic effects on aquatic organisms. For example, studies using Caenorhabditis elegans demonstrated that exposure to this dye resulted in impaired reproductive endpoints and significant locomotion defects . The reactive oxygen species (ROS) production was also elevated, indicating oxidative stress as a mechanism of toxicity.

Microbial Degradation

Recent studies have explored the potential of using microorganisms to degrade this compound. For instance, Scenedesmus obliquus, a green microalga, has been investigated for its ability to utilize this dye as a carbon source while simultaneously achieving significant decolorization rates. Under optimal conditions (heterotrophic growth with glucose), S. obliquus achieved up to 98% decolorization of this compound within seven days .

Electrochemical Methods

Electrochemical degradation methods have also been studied as an effective means of treating wastewater containing this compound. Using cyclic voltammetry, researchers demonstrated that anodic oxidation processes could effectively mineralize the dye while reducing chemical oxygen demand (COD) in model dyebaths . This method highlights an innovative approach to mitigating the environmental impact of synthetic dyes.

Case Study 1: Algal Bioremediation

A study conducted on Scenedesmus obliquus revealed the following results:

| Condition | Dye Concentration (ppm) | Decolorization (%) | pH | Nitrogen Concentration (g/L) |

|---|---|---|---|---|

| Heterotrophic with Glucose | 20 | 98.14 | 11 | 1 |

| Mixotrophic | 20 | 89.94 | Optimal | - |

This data illustrates the effectiveness of algal cultures in degrading this compound under varying conditions.

Case Study 2: Electrochemical Treatment

An investigation into the electrochemical treatment of this compound found that using Ti/RuO anodes facilitated effective decolorization while minimizing toxic by-products. The study emphasized the importance of selecting appropriate supporting electrolytes for optimizing degradation efficiency .

Propiedades

IUPAC Name |

4-[[2-methoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O4/c1-28-19-12-15(22-20-13-2-7-16(8-3-13)24(26)27)6-11-18(19)23-21-14-4-9-17(25)10-5-14/h2-12,25H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIVACHGVHIMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066532 | |

| Record name | C.I. Disperse Orange 29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19800-42-1, 61902-11-2 | |

| Record name | 4-[2-[2-Methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19800-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019800421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-[2-[2-methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 4-[2-[2-methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.